molecular formula C9H14N4O4 B12082953 3'-o-Amino-2'-deoxycytidine

3'-o-Amino-2'-deoxycytidine

Cat. No.: B12082953
M. Wt: 242.23 g/mol
InChI Key: OMLLESFFAQVGKX-UHFFFAOYSA-N
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Description

3'-O-Amino-2'-deoxycytidine is a chemically modified nucleoside analogue characterized by an aminooxy (-ONH₂) group substituted at the 3'-hydroxyl position of the deoxyribose sugar (Figure 1). This structural alteration distinguishes it from canonical deoxycytidine and imparts unique biochemical properties. The compound is primarily utilized in enzymatic DNA polymerization studies and investigations into DNA replication and repair mechanisms . Its triphosphate form, 3'-O-Amino-2'-deoxycytidine 5'-triphosphate (CAS: 1220515-87-6), serves as a substrate for DNA polymerases, enabling site-specific incorporation into oligonucleotides for probing mutagenesis or epigenetic regulation .

Properties

Molecular Formula

C9H14N4O4

Molecular Weight

242.23 g/mol

IUPAC Name

4-amino-1-[4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H14N4O4/c10-7-1-2-13(9(15)12-7)8-3-5(17-11)6(4-14)16-8/h1-2,5-6,8,14H,3-4,11H2,(H2,10,12,15)

InChI Key

OMLLESFFAQVGKX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)ON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-Amino-2’-deoxycytidine typically involves the protection of the 5’-hydroxy group of a 2’-deoxyribonucleoside, followed by the conversion of the 3’-hydroxy group into an amino group. This is achieved through a series of steps involving the use of N-hydroxyphthalimide and Mitsunobu conditions . The final product is obtained by deprotecting the 5’-hydroxy group and triphosphorylating it .

Industrial Production Methods

Industrial production methods for 3’-O-Amino-2’-deoxycytidine involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

3’-O-Amino-2’-deoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-O-Amino-2’-deoxycytidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-O-Amino-2’-deoxycytidine involves its incorporation into DNA, where it interferes with DNA replication and repair processes. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells . The compound targets enzymes involved in DNA synthesis, such as DNA polymerases and deoxycytidine kinase .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Mechanisms of Action

The biological activity of nucleoside analogues hinges on structural modifications to the sugar moiety or nucleobase. Below is a detailed comparison of 3'-O-Amino-2'-deoxycytidine with key analogues:

Table 1: Structural and Functional Comparison of Deoxycytidine Analogues
Compound Structural Modification Mechanism of Action Biological Activity/Applications References
3'-O-Amino-2'-deoxycytidine 3'-O-aminooxy substitution Substrate for DNA polymerases; facilitates site-specific mutagenesis or labeling Research tool for DNA replication/repair studies; potential in epigenetic research
5-aza-2'-deoxycytidine (Decitabine) Nitrogen substitution at C5 of cytosine DNA methyltransferase inhibitor; induces hypomethylation and reactivates tumor suppressor genes FDA-approved for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML)
2',2'-difluorodeoxycytidine (Gemcitabine) Difluoro substitution at 2'-position Ribonucleotide reductase inhibitor; depletes dNTP pools and incorporates into DNA First-line treatment for pancreatic, breast, and ovarian cancers
N4-amino-2'-deoxycytidine Amino substitution at N4 of cytosine Forms tautomeric base pairs (A or G); causes ambivalent incorporation by DNA polymerases Research tool for studying mutagenesis and polymerase fidelity
2',3'-dideoxycytidine (ddC) Lack of 3'-hydroxyl group Chain terminator during reverse transcription; inhibits viral DNA elongation Historical use in HIV therapy (replaced by less toxic analogues)
Cytarabine (ara-C) Arabinose sugar instead of deoxyribose Competes with dCTP for incorporation into DNA; inhibits DNA polymerase Treatment of acute leukemias and lymphomas
Zebularine 2(1H)-pyrimidinone ring DNA methyltransferase inhibitor; oral bioavailability and lower toxicity than 5-aza-dC Preclinical studies in cancer and epigenetic reprogramming

Key Research Findings

Epigenetic Modulators: 5-aza-dC vs. Zebularine
  • 5-aza-dC demonstrated potent demethylation activity in bladder cancer (BlCa) cell lines, extending cell doubling time by 79.6% in T24 cells and reactivating APAF-1 expression .
  • Zebularine showed comparable efficacy in T24 cells (79.8% DT extension) but was less effective in RT4 cells (17.5% vs. 66.4% for 5-aza-dC), highlighting cell-type specificity .
  • Both compounds reduce global DNA methylation, but 5-aza-dC exhibits stronger clinical relevance due to its FDA approval .
Antiviral Activity: 2',3'-dideoxycytidine (ddC)
  • ddC displayed anti-SARS-CoV activity in early studies, likely by terminating viral RNA synthesis .
Mutagenic Potential of N4-amino-dC
  • N4-amino-dC forms Watson-Crick-like base pairs via rare tautomeric states, leading to misincorporation opposite adenine or guanine. This ambivalent pairing is exploited to study DNA polymerase error rates .
Metabolic Impact of Gemcitabine
  • Gemcitabine diphosphate inhibits ribonucleotide reductase (RNR) at IC₅₀ = 4 µM, depleting dCTP pools by >90% and stalling DNA synthesis in pancreatic cancer cells .

Toxicity and Selectivity Profiles

  • 3'-O-Amino-2'-deoxycytidine: Limited toxicity data available, but related 3'-amino-dideoxycytidine analogues show low mammalian cell toxicity in culture .
  • 5-aza-dC : Myelosuppression and gastrointestinal toxicity are dose-limiting in clinical use .
  • ddC : Mitochondrial DNA depletion causes neuropathy and pancreatitis, restricting its therapeutic window .

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